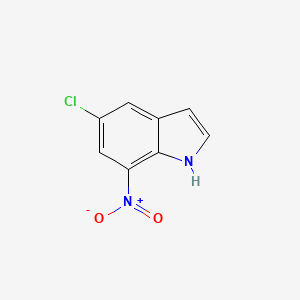
5-氯-7-硝基-1H-吲哚
描述
5-Chloro-7-nitro-1H-indole is a chemical compound with the CAS Number: 1197181-29-5 . It has a molecular weight of 196.59 . It is a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The InChI code for 5-Chloro-7-nitro-1H-indole is1S/C8H5ClN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-7-nitro-1H-indole are not detailed in the retrieved data, indole derivatives are known to undergo a variety of reactions .Physical and Chemical Properties Analysis
5-Chloro-7-nitro-1H-indole is a white to yellow to brown powder or crystals . It has a molecular weight of 196.59 . More specific physical and chemical properties are not available in the retrieved data.科学研究应用
抗菌和抗炎活性
5-氯-7-硝基-1H-吲哚衍生物在抗菌和抗炎应用中显示出显著潜力。Narayana等人(2009年)的研究合成了从硝基/氟/氯/溴吲哚羧肼衍生的各种杂环化合物,包括含有5-氯-7-硝基-1H-吲哚的化合物。这些化合物表现出中等到良好的抗增殖活性,突显了它们在抗菌和抗炎领域的潜力(Narayana, Ashalatha, Raj, & Sarojini, 2009)。
光系统II抑制
在农业领域,5-氯-7-硝基-1H-吲哚衍生物已被探索作为光系统II(PSII)的抑制剂,这是植物光合作用的重要组成部分。Souza等人(2020年)报道了抑制PSII的吲哚衍生物的合成,从而影响植物的生长和发育。这项研究可能为新除草剂的开发铺平道路(Souza et al., 2020)。
生物杀菌性能
5-氯-7-硝基-1H-吲哚衍生物的生物杀菌性能也受到了研究。Sharma等人(2009年)合成了从7-硝基-1H-吲哚-2,3-二酮衍生的席夫碱与钯(II)和铂(II)配合物,表现出可观的杀真菌和杀菌性能。这类化合物在开发新的抗菌剂方面可能具有重要意义(Sharma, Biyala, Swami, Fahmi, & Singh, 2009)。
氮取代吲哚的合成
在合成化学中,5-氯-7-硝基-1H-吲哚已被用作合成氮取代吲哚的前体。Dai、Sun和Guo(2002年)开发了一种方法,从硝基2-氨基酚开始,合成具有不同位置氮取代基团的吲哚,包括从5-氯-7-硝基-1H-吲哚衍生的化合物(Dai, Sun, & Guo, 2002)。
抗结核活性
研究了5-氯-7-硝基-1H-吲哚衍生物在治疗结核病方面的潜力。Karalı等人(2007年)合成了一系列5-硝基-1H-吲哚-2,3-二酮衍生物,并对其进行了抗结核活性评估。其中一些衍生物显示出对结核分枝杆菌的显著抑制活性,展示了它们作为抗结核药物的潜力(Karalı等人,2007年)。
缓蚀作用
Ahmed(2018年)探讨了5-硝基吲啶衍生物,与5-氯-7-硝基-1H-吲哚密切相关,作为缓蚀剂的使用。这项研究包括合成各种衍生物,并评估它们在不同环境中抑制腐蚀的有效性,突显了这类化合物在工业应用中的潜力(Ahmed, 2018)。
安全和危害
作用机制
Target of Action:
Indoles are a significant class of heterocyclic compounds found in natural products and drugs. They play essential roles in cell biology and exhibit various biological properties . The primary targets of 5-Chloro-7-nitro-1H-indole are likely proteins or enzymes involved in cellular processes.
Mode of Action:
The mode of action involves the interaction of 5-Chloro-7-nitro-1H-indole with its targets. It could inhibit or activate specific enzymes, receptors, or signaling pathways. For instance, indole derivatives have been studied for their anti-inflammatory, analgesic, and antimicrobial activities . The specific interactions depend on the compound’s chemical structure and functional groups.
生化分析
Biochemical Properties
5-Chloro-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Chloro-7-nitro-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, 5-Chloro-7-nitro-1H-indole can interact with DNA and RNA, potentially affecting gene expression and replication processes .
Cellular Effects
5-Chloro-7-nitro-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, 5-Chloro-7-nitro-1H-indole can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Its impact on cellular metabolism includes altering the levels of key metabolites and affecting metabolic flux through critical pathways .
Molecular Mechanism
The molecular mechanism of 5-Chloro-7-nitro-1H-indole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its reactive nitro and chloro groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, 5-Chloro-7-nitro-1H-indole has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-7-nitro-1H-indole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Chloro-7-nitro-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-7-nitro-1H-indole vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-Chloro-7-nitro-1H-indole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity becomes a concern .
Metabolic Pathways
5-Chloro-7-nitro-1H-indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s biological activity and toxicity. Additionally, 5-Chloro-7-nitro-1H-indole can affect metabolic flux through critical pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 5-Chloro-7-nitro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
5-Chloro-7-nitro-1H-indole exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Chloro-7-nitro-1H-indole has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Its subcellular localization can also influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
5-chloro-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZMFDOFIZJRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

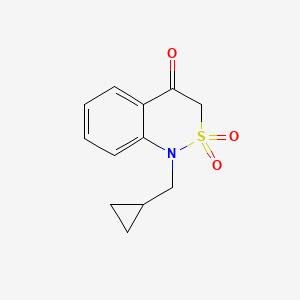

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
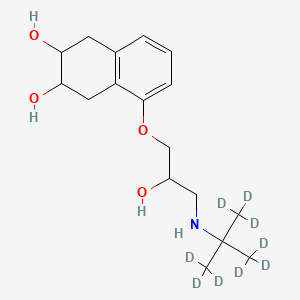
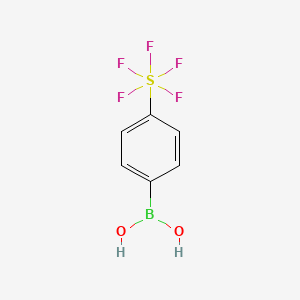

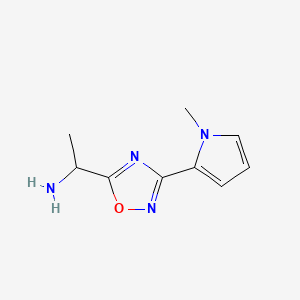

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
